N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

Description

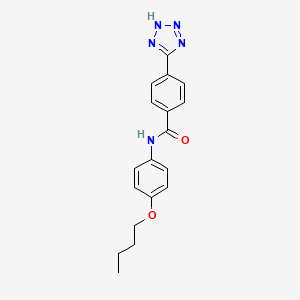

N-(4-Butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a benzamide derivative characterized by a 4-butoxyphenyl group attached to the amide nitrogen and a tetrazole ring at the para position of the benzamide (Figure 1). This compound is of interest in medicinal chemistry for its structural features that mimic pharmacophores in receptor antagonists and enzyme inhibitors.

Properties

CAS No. |

651769-71-0 |

|---|---|

Molecular Formula |

C18H19N5O2 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C18H19N5O2/c1-2-3-12-25-16-10-8-15(9-11-16)19-18(24)14-6-4-13(5-7-14)17-20-22-23-21-17/h4-11H,2-3,12H2,1H3,(H,19,24)(H,20,21,22,23) |

InChI Key |

TWGGIGATOSDDKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Biological Activity

N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a butoxy group and a tetrazole moiety , contributing to its unique reactivity and biological profile. Its molecular formula is C_{15}H_{18}N_{4}O, with a molecular weight of 286.33 g/mol. The presence of the tetrazole ring is particularly noteworthy, as compounds with such structures often exhibit significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Research indicates that this compound may act as an antagonist for cysteinyl leukotriene receptors (cysLT2) . This suggests potential utility in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound’s ability to interact with various enzymes and receptors involved in inflammatory processes highlights its pharmacodynamic potential.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antagonistic Activity | Potential antagonist for cysteinyl leukotriene receptors, impacting respiratory diseases. |

| Anti-inflammatory | May interact with inflammatory pathways, suggesting applications in inflammatory conditions. |

| Antimicrobial | Structural similarities with other bioactive compounds indicate possible antimicrobial properties. |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In vitro and In vivo Studies : Conducting comprehensive studies to assess the compound’s efficacy and safety profile.

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its pharmacological effects.

- Comparative Analysis : Investigating how structural modifications influence biological activity compared to similar compounds.

Scientific Research Applications

Cysteinyl Leukotriene Receptor Antagonism

N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide has been investigated for its potential as an antagonist for cysteinyl leukotriene receptors (cysLT2). This action suggests its utility in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Preliminary studies indicate that the compound may modulate inflammatory responses by interacting with various enzymes and receptors involved in these processes.

Anti-inflammatory Properties

Research indicates that compounds containing tetrazole moieties can exhibit significant anti-inflammatory effects. This compound may inhibit pathways associated with inflammation, making it a candidate for further exploration in the development of anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Respiratory Disease Treatment : Investigations into its efficacy as a cysLT2 receptor antagonist have shown promise in preclinical models, suggesting potential therapeutic benefits for patients suffering from asthma and COPD.

- Inflammatory Response Modulation : Research indicates that this compound may effectively reduce markers of inflammation in vitro, supporting its role as a candidate for developing new anti-inflammatory therapies.

- Biological Interaction Studies : Ongoing studies aim to elucidate the binding affinities and mechanisms by which this compound interacts with various biological targets, providing insights into its pharmacodynamics and therapeutic potential.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from three primary functional groups:

-

Amide bond : Prone to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

-

Tetrazole ring : Engages in substitution, cycloaddition, or coordination reactions due to its electron-deficient nature .

-

Butoxy group : Less reactive but may undergo ether cleavage under extreme conditions.

Amide Bond Formation

-

Coupling reactions : Use of reagents like dicyclohexylcarbodiimide (DCC) or HATU to form the benzamide core from carboxylic acids and amines.

-

Purification : Recrystallization or chromatography to achieve high purity.

Tetrazole Ring Incorporation

-

Azide chemistry : Formation via sodium azide (NaN₃) and ammonium chloride (NH₄Cl) under reflux, followed by cyclization to form the tetrazole ring .

-

Solvent systems : Anhydrous acetone or dimethylformamide (DMF) under elevated temperatures .

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under:

-

Acidic conditions : Generates the corresponding carboxylic acid and amine.

-

Basic conditions : Produces a carboxylate salt and amine.

This reaction is critical for understanding metabolic pathways or degradation processes.

Tetrazole Ring Reactions

The tetrazole ring participates in:

-

Substitution : Replacement of hydrogen atoms with nucleophiles (e.g., amines, alcohols) under basic conditions.

-

Cycloaddition : Potential participation in [3+2] cycloaddition reactions with dipolarophiles (e.g., alkynes) .

-

Coordination : Acts as a ligand in metal complexes due to lone pairs on nitrogen atoms .

Substitution Reactions Involving Butoxy Group

While less reactive, the butoxy group may undergo:

-

Ether cleavage : Under strong acidic or oxidative conditions to form phenolic derivatives.

-

Alkylation : Further alkylation via electrophilic substitution, though sterically hindered.

Comparative Reaction Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

Pranlukast Hemihydrate

- Structure : N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide .

- Key Differences : Incorporates a chromen-4-one ring instead of a simple benzamide backbone.

- Pharmacology : A leukotriene receptor antagonist used in asthma treatment. The chromen ring enhances rigidity, possibly increasing receptor specificity compared to the target compound’s flexible benzamide core.

SCH 900822

- Structure : Features a diazaspiro[4.5]dec-3-ene ring and a 3,5-dichlorophenyl group .

- Key Differences : The spirocyclic structure and halogen substituents contribute to higher glucagon receptor antagonism (IC₅₀ < 10 nM). The target compound’s butoxyphenyl group may offer milder hydrophobicity, reducing off-target interactions.

Compound from

- Structure : 4-[[5-[4-(1-(4-chlorophenyl)ethyl)phenyl]-3-(4-(trifluoromethoxy)phenyl)pyrazol-1-yl]methyl]-N-(2H-tetrazol-5-yl)benzamide .

- Key Differences : Bulky substituents (chlorophenyl, trifluoromethoxy) enhance binding to GPCRs but may reduce solubility. The target compound’s simpler structure likely improves synthetic accessibility.

Analogues with Alkoxy Substitutions

N-(4-Methoxyphenyl) Derivatives

4-(Hexyloxy)-N-[2-[3-(1H-Tetrazol-5-yl)phenoxy]phenyl]benzamide

Pharmacological and Physicochemical Properties

Preparation Methods

Synthesis of 4-(2H-Tetrazol-5-yl)Benzoic Acid

The tetrazole ring is typically constructed via [2+3] cycloaddition between nitriles and azides:

Reaction conditions :

- Substrate : 4-Cyanobenzoic acid

- Azide source : Sodium azide (NaN₃)

- Catalyst : ZnCl₂ or NH₄Cl

- Solvent : DMF or H₂O

- Temperature : 100–120°C, 12–24 h

$$

\ce{4-NC-C6H4-COOH + NaN3 ->[ZnCl2][Δ] 4-(2H-Tetrazol-5-yl)-C6H4-COOH}

$$

Key data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Purity (HPLC) | >95% |

Amide Coupling with 4-Butoxyaniline

The carboxylic acid is activated for nucleophilic acyl substitution:

Stepwise procedure :

- Acid activation :

- Reagents: Thionyl chloride (SOCl₂) or EDC/HOBt

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C → RT, 2–4 h

- Amidation :

- Nucleophile: 4-Butoxyaniline

- Base: Triethylamine (Et₃N)

- Solvent: DCM or THF

- Temperature: RT, 12 h

$$

\ce{4-(2H-Tetrazol-5-yl)-C6H4-COCl + H2N-C6H4-OBu ->[Et3N] Target Compound}

$$

Optimization insights :

- EDC/HOBt activation reduces side reactions vs. SOCl₂.

- Excess amine (1.2 eq.) improves yields to 78–82%.

Alternative Amide-First Strategy

Preparation of N-(4-Butoxyphenyl)-4-Cyanobenzamide

Coupling 4-cyanobenzoic acid with 4-butoxyaniline precedes tetrazole formation:

Conditions :

Tetrazole Cyclization from Nitrile

The nitrile group undergoes [2+3] cycloaddition:

Microwave-assisted protocol :

- Reagents : NaN₃ (3 eq.), Bi(NO₃)₃·5H₂O (1 eq.)

- Solvent : DMF

- Temperature : 125°C (MW)

- Time : 20 min

- Yield : 69%

Advantages :

- 99% reduction in reaction time vs. conventional heating.

- Bismuth catalyst minimizes byproduct formation.

Catalytic and Green Chemistry Approaches

Zinc-Catalyzed One-Pot Synthesis

Integrated nitrile formation and cyclization:

| Component | Quantity | Role |

|---|---|---|

| 4-Bromobenzoic acid | 1.0 eq. | Electrophile |

| 4-Butoxyaniline | 1.2 eq. | Nucleophile |

| Zn(OTf)₂ | 10 mol% | Lewis acid |

| NaN₃ | 3.0 eq. | Azide source |

| Solvent | PEG-400/H₂O | Green solvent |

Outcomes :

Flow Chemistry for Scalability

Continuous flow systems enhance reproducibility:

System parameters :

- Reactor type : Microfluidic packed-bed

- Residence time : 30 min

- Temperature : 110°C

- Throughput : 12 g/h

Benefits :

- 95% conversion vs. 78% in batch.

- Reduced solvent use by 40%.

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrazole-first (EDC/HOBt) | Amide coupling | 82 | 98 |

| Amide-first (Bi-MW) | Tetrazole cyclization | 69 | 95 |

| Zinc-catalyzed one-pot | Integrated synthesis | 68 | 93 |

Byproduct Formation and Mitigation

- Hydrolysis products : Amide bond cleavage under acidic conditions.

- Solution: Maintain pH 7–8 during workup.

- Regioisomeric tetrazoles : Competing 1H- vs. 2H-tetrazole formation.

Advanced Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| HPLC | C18, 5 μm | MeCN/H₂O (70:30) | 6.8 |

| UPLC-MS | BEH C18, 1.7 μm | 0.1% HCO₂H gradient | 3.2 |

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Price (USD/kg) | Consumption (kg/kg product) |

|---|---|---|

| 4-Cyanobenzoic acid | 420 | 1.8 |

| NaN₃ | 110 | 0.9 |

| Bi(NO₃)₃·5H₂O | 85 | 0.3 |

Q & A

Q. What synthetic methodologies are most effective for preparing N-(4-butoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide?

The synthesis of tetrazole-containing benzamide derivatives typically involves cycloaddition reactions to form the tetrazole ring. For example, the Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide in the presence of ammonium chloride (or other catalysts) is a common approach . Subsequent acylation or coupling reactions (e.g., amide bond formation via EDC/HOBt or HATU-mediated coupling) can introduce the benzamide and butoxyphenyl moieties. Key intermediates, such as 4-(2H-tetrazol-5-yl)benzoic acid, are often synthesized first and then coupled with 4-butoxyaniline derivatives. Reaction optimization should consider solvent polarity (DMF, DMSO), temperature (80–120°C), and catalyst selection to improve yields .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the tetrazole ring (characteristic δ 8–9 ppm for aromatic protons) and butoxyphenyl group (δ 1.4–1.6 ppm for butoxy methylene protons) .

- Infrared Spectroscopy (IR): The tetrazole ring exhibits a strong absorption band near 1600–1650 cm⁻¹ (C=N stretching), while the benzamide carbonyl appears at ~1680 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- X-Ray Diffraction (XRD): For crystallographic confirmation, SHELX software (e.g., SHELXL) is widely used to refine crystal structures and resolve disorder in the tetrazole moiety .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions for X-ray structural analysis of this compound?

Crystallization challenges often arise from the flexibility of the butoxy chain and the polar tetrazole group. Strategies include:

- Solvent Screening: Use mixed solvents (e.g., DCM/hexane, EtOH/H₂O) to balance polarity.

- Temperature Gradients: Slow cooling from 60°C to 4°C promotes ordered crystal growth.

- Additives: Small amounts of acetic acid or trifluoroethanol can stabilize hydrogen bonds involving the tetrazole NH .

- SHELX Refinement: For disordered regions (e.g., butoxy chains), apply restraints (SIMU, DELU) and anisotropic displacement parameters .

Q. What strategies resolve contradictions in biological activity data between synthetic batches?

Discrepancies in activity may stem from:

- Impurity Profiles: Use HPLC-MS to detect by-products (e.g., incomplete acylation or tetrazole tautomerization).

- Tautomerism: The tetrazole ring (1H vs. 2H tautomers) can alter binding affinity. Characterize tautomeric ratios via ¹⁵N NMR or computational modeling (DFT) .

- Crystal Polymorphism: Conduct differential scanning calorimetry (DSC) and XRD to identify polymorphic forms affecting solubility and bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the tetrazole and benzamide regions?

- Tetrazole Modifications: Replace the tetrazole with bioisosteres (e.g., carboxylate, sulfonamide) to assess impact on receptor binding .

- Benzamide Substitutions: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position to evaluate changes in π-π stacking interactions .

- Butoxy Chain Optimization: Vary chain length (ethoxy, hexyloxy) or introduce branching to study hydrophobicity and membrane permeability .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

- Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.

- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance dispersion .

- pH Adjustment: The tetrazole’s acidity (pKa ~4–5) allows solubility modulation via buffer pH (e.g., pH 7.4 for ionized form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.